Product packaging for Diadinoxanthin(Cat. No.:CAS No. 18457-54-0)

Diadinoxanthin

Cat. No.: B097544
CAS No.: 18457-54-0
M. Wt: 582.9 g/mol
InChI Key: OGHZCSINIMWCSB-GHIQLMQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diadinoxanthin (Ddx) is a xanthophyll carotenoid integral to the this compound cycle, a photoprotective mechanism in diatoms and other chromalveolate algae. Structurally, it features a monoepoxide group and an acetylenic bond, distinguishing it from other carotenoids like violaxanthin (a diepoxide) . Under high-light stress, this compound is enzymatically de-epoxidized to diatoxanthin (Dtx), which dissipates excess light energy as heat, preventing photodamage . Diatoms such as Phaeodactylum tricornutum utilize this cycle as an alternative to the violaxanthin cycle found in plants . Biosynthetically, this compound is derived from violaxanthin and neoxanthin, with the latter undergoing structural modification (e.g., conversion of an allenic bond to an acetylenic bond) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O3 B097544 Diadinoxanthin CAS No. 18457-54-0

Properties

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-20,23-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHZCSINIMWCSB-GHIQLMQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015588
Record name Diadinoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18457-54-0
Record name Diadinoxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18457-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diadinoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diadinoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methanol-Ammonium Acetate-Ethyl Acetate Ternary System

The benchmark extraction method employs a methanol:0.2 M ammonium acetate:ethyl acetate (81:9:10 v/v) mixture, achieving 92–95% pigment recovery from P. tricornutum biomass. Key parameters include:

  • Solvent-to-biomass ratio : 10 mL per 2 × 10⁹ cells

  • Extraction time : 15 minutes with vortex agitation

  • Centrifugation : 14,000× g at 4°C for 4 minutes

This system preferentially solubilizes polar xanthophylls like this compound while minimizing chlorophyll co-extraction. Post-extraction evaporation under nitrogen gas at 25°C concentrates pigments without thermal degradation, achieving a 10-fold volume reduction.

Ethanol-Based Green Extraction Alternatives

Recent developments substitute methanol with ethanol to reduce toxicity, though with a 16% yield penalty (13.54 mg·g⁻¹ DW vs. 16.17 mg·g⁻¹ DW in acetone systems). Ethanol's higher polarity necessitates modified solvent ratios:

  • Cyclohexane:ethanol:water (2:2:1 v/v) in centrifugal partition chromatography (CPC)

  • 30-minute ultrasonic-assisted extraction at 12 MHz and 30 W

While ethanol systems reduce environmental impact, they require additional purification steps to remove polar contaminants, increasing process complexity.

Saponification and Partitioning for Chlorophyll Removal

Saponification with 60% (w/v) aqueous KOH in ethanol (35 mL per 2 × 10⁹ cells) hydrolyzes chlorophylls into water-soluble phaeophytins over 15–20 hours at 4°C. Subsequent partitioning with hexane:diethyl ether (1:1 v/v) and petroleum ether separates carotenoids into the organic phase (92–94% recovery). Three sequential washes with 50 mL deionized water remove residual alkali, critical for preventing this compound degradation during storage.

Table 1 : Saponification Efficiency Across Solvent Systems

ParameterMethanol-BasedEthanol-Based
Chlorophyll Removal (%)98.7 ± 0.595.2 ± 1.2
Carotenoid Loss (%)6.3 ± 0.812.1 ± 1.5
Process Time (hours)18–2024–26

Open Column Chromatographic Purification

Silica gel chromatography (230–400 mesh) with stepwise solvent gradients achieves baseline separation of this compound from diatoxanthin and fucoxanthin:

  • Column conditioning : Hexane:acetone (90:10 v/v)

  • Elution sequence :

    • Fraction 1: Hexane:acetone (90:10 v/v) → removes β-carotene

    • Fraction 2: Hexane:acetone (80:20 v/v) → elutes diatoxanthin

    • Fraction 3: Hexane:acetone (70:30 v/v) → this compound collection

    • Fraction 4: Acetone → residual chlorophyll derivatives

This method yields this compound at ≥99% HPLC purity with 63% recovery, though scaling beyond 10 g biomass requires gradient optimization to mitigate band broadening.

Centrifugal Partition Chromatography (CPC) Advancements

Adapting fucoxanthin purification techniques, CPC demonstrates potential for this compound isolation using ethanol-modified solvent systems:

  • Stationary phase : Aqueous ethanol (40% v/v)

  • Mobile phase : Cyclohexane:ethanol (2:1 v/v)

  • Flow rate : 5 mL·min⁻¹ with 1,800 rpm rotation

Preliminary trials show 85–88% this compound recovery in single-pass CPC, though co-elution with violaxanthin (8–12% contamination) necessitates secondary purification.

Analytical Validation and Quality Control

HPLC-DAD quantification using C30 reversed-phase columns (4.6 × 250 mm, 5 μm) with methanol:methyl-tert-butyl ether:water (81:15:4 v/v) mobile phase provides baseline resolution of this compound (RT = 14.2 min) from structural analogs. Spectrophotometric validation at 446 nm (ε = 132,000 L·mol⁻¹·cm⁻¹) confirms purity, while LC-MS/MS (MRM transition m/z 583.4→565.4) detects trace contaminants below 0.1%.

Table 2 : Comparative Analysis of this compound Preparation Methods

MethodPurity (%)Yield (%)Solvent Consumption (L·g⁻¹)
Traditional Column99.1638.7
CPC94.5855.2
Ethanol Partitioning88.3723.9

Chemical Reactions Analysis

Types of Reactions: Diadinoxanthin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diadinoxanthin has several scientific research applications:

    Chemistry: It is studied for its unique photoprotective properties and its role in the xanthophyll cycle.

    Biology: this compound is crucial for understanding the photoprotective mechanisms in marine phytoplankton.

    Medicine: Research is ongoing to explore its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Industry: this compound is used in the production of natural pigments for food and cosmetics.

Mechanism of Action

Diadinoxanthin exerts its effects through the xanthophyll cycle, where it is converted to diatoxanthin under high light conditions. This conversion helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from photodamage. The cycle is reversible, allowing diatoxanthin to be converted back to this compound under low light conditions. This mechanism involves the accumulation of a proton gradient across the thylakoid membrane, driving the de-epoxidation of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diadinoxanthin vs. Diatoxanthin

  • Structural Differences: this compound contains a monoepoxide group, while diatoxanthin lacks this epoxide due to de-epoxidation by this compound de-epoxidase (DDE) .
  • Functional Roles: Both are part of the this compound cycle. Diatoxanthin directly quenches singlet oxygen and chlorophyll triplets, whereas this compound acts as a reservoir for rapid photoprotection .
  • Biosynthesis: Diatoxanthin is synthesized from this compound in a pH-dependent reaction requiring ascorbate as a cofactor .
  • Light Response: Higher light intensities increase the diatoxanthin-to-diadinoxanthin ratio, enhancing photoprotection .

Table 1: Key Properties of this compound and Diatoxanthin

Property This compound Diatoxanthin
Epoxide Group Present (monoepoxide) Absent
Primary Function Photoprotective reservoir Direct energy dissipation
Biosynthetic Enzyme Derived from neoxanthin DDE-mediated de-epoxidation
Light Induction Decreases under high light Increases under high light
Purity in Extraction 99% (HPLC-grade) 99% (HPLC-grade)

This compound vs. Fucoxanthin

  • Structural Differences: Fucoxanthin (Fx) contains an allenic bond and acetylene groups, whereas this compound has an acetylenic bond and a monoepoxide .
  • Functional Roles: Fucoxanthin primarily serves as a light-harvesting pigment in brown algae and diatoms, while this compound is photoprotective .
  • Biosynthetic Link: Evidence suggests this compound may act as a precursor to fucoxanthin, though enzymatic steps (e.g., hydroxylation) remain unresolved. For instance, the IgFH gene in Isochrysis galbana was hypothesized to catalyze this conversion, but in vitro assays failed to confirm activity .
  • Light Response: Fucoxanthin content decreases under high light, while this compound/diatoxanthin pools expand, indicating a trade-off between light harvesting and photoprotection .

Table 2: this compound and Fucoxanthin in Diatoms

Parameter This compound Fucoxanthin
Absorption Spectrum Peaks at ~494 nm Peaks at ~449–470 nm
Localization Thylakoid membranes Light-harvesting complexes
Response to High Light Increased conversion to Dtx Decreased accumulation
Industrial Relevance Limited High (nutraceuticals)

This compound vs. Violaxanthin and Neoxanthin

  • Violaxanthin: A diepoxide xanthophyll involved in the violaxanthin cycle of plants and some algae. Serves as a biosynthetic precursor to this compound in diatoms .
  • Neoxanthin: Contains an allenic double bond, which is converted to the acetylenic bond in this compound . Acts as a branching point in carotenoid pathways, feeding into both this compound and abscisic acid synthesis .

Table 3: Pathway Intermediates in Carotenoid Biosynthesis

Precursor Product Key Modification Organisms
Violaxanthin Neoxanthin Isomerization Diatoms, plants
Neoxanthin This compound Allenic → acetylenic bond Diatoms
This compound Diatoxanthin De-epoxidation Diatoms

This compound vs. Dinoxanthin

  • Dinoxanthin, found in dinoflagellates and coral symbionts, shares a xanthophyll classification with this compound but differs structurally.
  • HPLC analyses distinguish dinoxanthin via retention times and absorption spectra, though its molar extinction coefficient is estimated using this compound standards .

Research Findings and Controversies

  • Enzyme Specificity: The enzyme PtVDE from P. tricornutum can de-epoxidize both violaxanthin and this compound, suggesting evolutionary flexibility in xanthophyll cycles .
  • Biosynthesis Uncertainty: While this compound is proposed to derive from neoxanthin, the exact enzymatic pathway (e.g., hydroxylation steps) remains unresolved .
  • Ecological Trade-offs: Diatoms prioritize this compound cycling under high light at the expense of fucoxanthin, optimizing photoprotection over light harvesting .

Biological Activity

Diadinoxanthin (Ddx) is a carotenoid pigment predominantly found in marine phytoplankton, particularly in diatoms and dinoflagellates. It plays a crucial role in photoprotection and photosynthesis, acting as a component of the xanthophyll cycle. This article examines the biological activity of this compound, focusing on its mechanisms of action, physiological roles, and implications for environmental adaptations.

Chemical Structure and Properties

This compound is an acetylenic carotenoid with the molecular formula C27H38O5C_{27}H_{38}O_5. Its structure is characterized by a series of conjugated double bonds, which are essential for its light-absorbing properties. The pigment can undergo de-epoxidation to form diatoxanthin (Dt) under high light conditions, which enhances its ability to dissipate excess light energy.

1. Photoprotection:
this compound is integral to the xanthophyll cycle, which helps mitigate photoinhibition during periods of high light intensity. The conversion from this compound to diatoxanthin allows for non-photochemical quenching (NPQ), a mechanism that protects the photosynthetic apparatus from damage caused by excessive light.

2. Modulation of Membrane Fluidity:
Research indicates that the de-epoxidation of this compound affects the fluidity of thylakoid membranes in diatoms such as Phaeodactylum tricornutum. This modulation is critical for maintaining optimal conditions for photosynthesis under varying temperature and light conditions .

3. Antioxidant Activity:
this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity has implications for cellular health and longevity in phytoplankton populations exposed to fluctuating environmental conditions .

Physiological Roles

This compound serves several physiological functions:

  • Light Harvesting: It contributes to the absorption of light in the blue-green spectrum, complementing chlorophyll's absorption range.
  • Energy Dissipation: By facilitating NPQ, this compound helps dissipate excess energy as heat, preventing damage to the photosynthetic machinery.
  • Adaptation to Light Conditions: The dynamic conversion between this compound and diatoxanthin allows phytoplankton to adapt to varying light environments, enhancing survival and growth.

Case Studies

Case Study 1: Influence on Photosynthetic Efficiency
A study on Phaeodactylum tricornutum demonstrated that increased levels of this compound correlate with enhanced photoprotection under high-light conditions. The NPQ associated with elevated this compound levels resulted in improved photosynthetic efficiency, particularly when cells were exposed to intermittent light .

Case Study 2: Environmental Adaptations
Research investigating natural phytoplankton populations revealed that seasonal variations in light intensity significantly influence the ratio of this compound to total chlorophyll. Higher ratios were observed during periods of intense sunlight, indicating an adaptive response that enhances photoprotection .

Data Tables

Parameter Low Light (90 µmol m²s⁻¹) High Light (750 µmol m²s⁻¹)
This compound ConcentrationLowHigh
Diatoxanthin ConcentrationNoneHigh
Photoprotective EfficiencyLowHigh

Research Findings

Recent studies have highlighted the importance of this compound in various ecological contexts:

  • Photoinhibition Resistance: Diatoms with higher concentrations of this compound showed greater resistance to photoinhibition during field studies .
  • Temperature Stability: this compound's role in stabilizing photosynthetic membranes under thermal stress suggests its potential as a biomarker for assessing phytoplankton health in changing climates .

Q & A

Q. What is the functional role of diadinoxanthin in photoprotection, and how is its activity experimentally quantified?

this compound participates in the xanthophyll cycle, dissipating excess light energy as heat to prevent photoinhibition. Under high-light stress, it is de-epoxidized to diatoxanthin, which engages in non-photochemical quenching (NPQ). Methodologically, NPQ is measured via chlorophyll fluorescence analysis using pulse-amplitude modulation (PAM) fluorometry . Pigment dynamics are quantified via HPLC paired with spectrophotometric detection, with saponification and column chromatography for purification .

Q. How does the this compound cycle interact with other xanthophyll cycles, such as the violaxanthin cycle, in diatoms?

Despite earlier assumptions of mutual exclusivity, diatoms like Phaeodactylum tricornutum exhibit both this compound and violaxanthin cycles under prolonged high-light stress. Violaxanthin serves as a precursor for this compound and fucoxanthin biosynthesis, suggesting evolutionary conservation of photoprotective mechanisms. This interplay is validated via pigment accumulation assays under controlled light regimes and enzyme inhibition studies .

Q. What experimental models are optimal for studying this compound biosynthesis, and what genetic tools are employed?

The diatom Phaeodactylum tricornutum is a primary model due to its well-characterized carotenoid pathway. Key genes, such as DdDE (this compound de-epoxidase), are studied using CRISPR-Cas9 knockouts and qRT-PCR for expression profiling. Biosynthetic intermediates are traced via isotopic labeling and HPLC-MS .

Advanced Research Questions

Q. How do lipid membrane composition and pH regulate this compound de-epoxidation efficiency?

this compound de-epoxidase (DDE) requires hexagonal phase-forming lipids (e.g., digalactosyldiacylglycerol) for activity. Artificial membrane systems mimicking thylakoid lipid composition show that DDE activation depends on membrane fluidity and proton gradient establishment. Low pH (≤5.5) in the thylakoid lumen is critical, achieved via light-driven proton pumps .

Q. What spectroscopic techniques resolve structural changes in this compound during aggregation-induced energy quenching?

Resonance Raman (RR) spectroscopy at cryogenic temperatures (4.5–77 K) reveals conformational shifts in this compound during NPQ. Key vibrational modes (e.g., ν1 and ν3 bands) correlate with planarity changes in the polyene chain, which enhance energy dissipation. 2D correlation analysis of RR spectra further identifies distinct carotenoid pools in fucoxanthin-chlorophyll protein complexes .

Q. Why do contradictions exist in reported cytostatic activities of this compound compared to fucoxanthin?

In human tumor cell cultures (e.g., OVCAR5, OVSAHO), this compound exhibits lower cytotoxicity (IC₅₀ > 100 μM) than fucoxanthin (IC₅₀ < 18.75 μM). This discrepancy arises from differences in cellular uptake efficiency and redox potential, as shown via molecular docking simulations and reactive oxygen species (ROS) assays .

Q. How do environmental stressors like diesel fuel or copper contaminants alter this compound concentrations in benthic diatoms?

High diesel exposure (HD treatment) increases this compound by 2–3 fold compared to controls, likely due to upregulated photoprotective demand. Conversely, copper co-exposure (HDHC treatment) suppresses this response, indicating metal-induced inhibition of de-epoxidase activity. Pigment quantification via HPLC and multivariate ANOVA are used to resolve treatment-specific effects .

Methodological Guidance

Q. What statistical approaches address variability in this compound quantification across biological replicates?

Normalize pigment concentrations to chlorophyll a or cell count. Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For longitudinal studies, mixed-effects models account for temporal autocorrelation. Tools like R packages rstatix and ggpubr streamline analysis .

Q. How can researchers resolve conflicting data on xanthophyll cycle enzyme localization?

Combine subcellular fractionation (e.g., sucrose density centrifugation) with immunoblotting using antibodies against DDE. Validate via pH-dependent activity assays in isolated thylakoid membranes. Cross-reference with proteomic datasets from diatom chloroplasts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diadinoxanthin
Reactant of Route 2
Reactant of Route 2
Diadinoxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.